Physicochemical Differentiation: Enhanced Lipophilicity of 7-Hydroxy-6-methoxy-3-prenylcoumarin vs. Non-Prenylated 7-Hydroxycoumarin
The prenylation of 7-Hydroxy-6-methoxy-3-prenylcoumarin results in a substantial increase in lipophilicity compared to the non-prenylated parent scaffold, 7-hydroxycoumarin (umbelliferone). This is a key differentiator for membrane permeability and target engagement. The calculated LogP for the target compound is 4.04 , which is significantly higher than the reported LogP of 1.58 for umbelliferone [1].
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP: 4.04 (ACD/Labs Percepta Platform) |
| Comparator Or Baseline | Umbelliferone (7-hydroxycoumarin) has a reported LogP of 1.58 [1] |
| Quantified Difference | A calculated ~2.46 log unit increase, corresponding to an approximately 288-fold increase in the octanol-water partition coefficient. |
| Conditions | Computational prediction (ACD/Labs Percepta Platform) for the target compound and literature value for umbelliferone [1]. |
Why This Matters
This difference directly impacts membrane permeability and compound distribution in biological assays, making the target compound a more suitable candidate for cell-based and in vivo studies where passive diffusion is critical.
- [1] PubChem. Umbelliferone. CID 5281426. View Source
